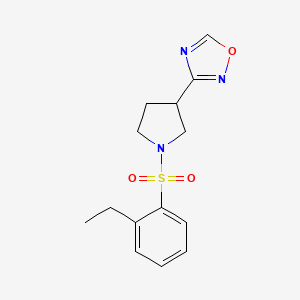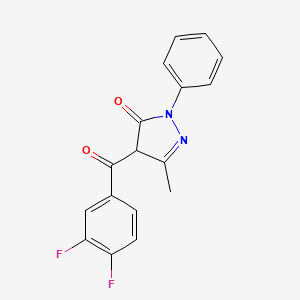
4-(3,4-difluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a 3,4-difluorobenzoyl chloride in the presence of a base. This is a common method for introducing acyl groups onto nitrogen atoms in heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of fluorine atoms could increase its stability and could also affect its polarity and solubility. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
A new 4-acylpyrazolone derivative was prepared and its reaction with lanthanide silylamides in a THF solution produced pyrazolonate complexes. These lanthanide complexes demonstrated luminescence at room temperature, showcasing ligand- and metal-centered emission, suggesting potential applications in materials science and optical engineering (Safronova, Bochkarev, & Baranov, 2015).
Hydrogen Bonding and Molecular Structure
Research into the hydrogen-bonding capabilities of pyrazole derivatives has led to the identification of complex sheets and chains formed by these interactions. Such insights are crucial for understanding the solid-state chemistry of these compounds and their potential applications in designing new materials and pharmaceuticals (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Antimicrobial Activity and Chemical Synthesis
A new series of pyrazole derivatives demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest potential applications in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Fluorination and Reactivity
The study of 4-fluoro-4-methyl-4H-pyrazoles revealed insights into their Diels–Alder reactivity, highlighting the potential for these compounds in synthetic chemistry, particularly in "click" chemistry applications (Abularrage, Levandowski, & Raines, 2020).
Conformational Studies
The conformational behavior of pyrazolone derivatives has been extensively studied, revealing insights into their structural versatility and stability. This knowledge is essential for the design of compounds with specific properties and functions (Kurteva, Shivachev, Nikolova, Simova, Antonov, Lubenov, & Petrova, 2015).
Propiedades
IUPAC Name |
4-(3,4-difluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-15(16(22)11-7-8-13(18)14(19)9-11)17(23)21(20-10)12-5-3-2-4-6-12/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIWAXBCKLVYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)
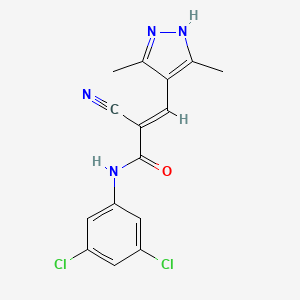
![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)

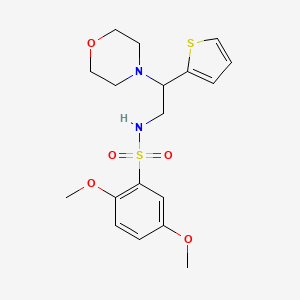
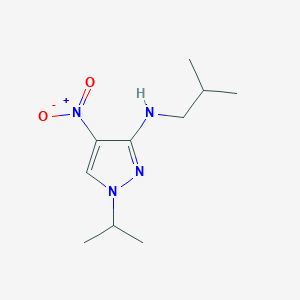

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)
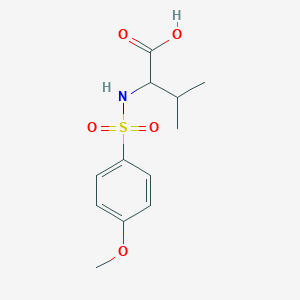
![2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2869941.png)
